molecular formula C6H11F2N B1323075 4,4-Difluoro-1-methylpiperidine CAS No. 1186194-60-4

4,4-Difluoro-1-methylpiperidine

Cat. No. B1323075
CAS RN: 1186194-60-4
M. Wt: 135.15 g/mol
InChI Key: LFHMKODCPPOLIB-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methylpiperidine is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and the fluorinated versions are of particular interest in medicinal chemistry due to their potential biological activity and ability to influence the physicochemical properties of pharmaceutical compounds. Although the provided papers do not directly discuss 4,4-Difluoro-1-methylpiperidine, they do provide insights into similar fluorinated piperidines and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated piperidines can be complex, involving multiple steps and the use of various reagents and catalysts. For instance, the synthesis of 4-substituted 3,3-difluoropiperidines involves a 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by several reduction and lactamization steps . Similarly, the synthesis of 6-trifluoromethyl-3-azabicyclo[3.1.0]hexanes, analogues of 4-trifluoromethylpiperidine, is achieved through a [3+2] cycloaddition reaction . These methods highlight the complexity and creativity required in the synthesis of fluorinated piperidines.

Molecular Structure Analysis

The molecular structure of fluorinated piperidines can significantly affect their chemical properties and potential applications. For example, the study of 4-hydroxy-1-methylpiperidine betaine by X-ray diffraction revealed two antipodal chair conformations with different positions of substituents, which are linked by hydrogen bonds in the crystal structure . This indicates that even small changes in the molecular structure, such as the position of fluorine atoms, can lead to significant differences in the conformation and stability of these compounds.

Chemical Reactions Analysis

Fluorinated piperidines can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The papers discuss different reactions, such as deoxofluorination , electrochemical fluorination , and cycloaddition followed by rearrangement . These reactions allow for the introduction of fluorine atoms or other functional groups, which can modify the biological activity and physical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperidines are influenced by their molecular structure and the presence of fluorine atoms. For instance, the electrochemical fluorination of piperazines results in the formation of perfluorinated compounds with different yields and properties . The presence of fluorine can affect the lipophilicity, stability, and reactivity of these compounds, making them valuable in various applications, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis and Chemistry

  • 4,4-Difluoro-1-methylpiperidine and its derivatives are important building blocks in agrochemical and pharmaceutical chemistry. For example, 3-alkoxy-4,4-difluoropiperidines have been synthesized for the first time by deoxofluorination of 3-alkoxy-4-piperidinones, with selective N- and O-deprotection (Surmont et al., 2009).
  • In medicinal chemistry, 4-substituted 3,3-difluoropiperidines have been synthesized, including methods to create N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid (Surmont et al., 2010).

Spectroscopy and Conformational Analysis

  • Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the conformational equilibration of derivatives like 4,4-difluoro-1,1-dimethylcycloheptane, contributing to understanding the molecular structure and behavior (Glazer et al., 1972).
  • Crystal and molecular structures of N-methylpiperidine betaine derivatives have been characterized by X-ray analysis and FTIR spectroscopy, providing insights into their molecular conformations (Dega-Szafran et al., 2002).

Environmental and Safety Considerations

  • Studies have looked into efficient and less harmful methods for Fmoc group removal in peptide synthesis using diluted solutions of 4-methylppiperidine, aiming for environmentally safer and cost-effective approaches (Rodríguez et al., 2019).

Application in Clathrate Hydrates

  • Research has revealed that derivatives like 1-methylpiperidine, an isomer of C6H13N, function as new sH clathrate hydrate forming molecules, with potential applications in hydrate-based technologies for energy efficiency (Shin et al., 2011).

Catalysis and Chemical Reactions

  • The role of 4,4-Difluoro-1-methylpiperidine in hydrodenitrogenation (HDN) reactions has been studied, particularly examining its mechanism on different catalysts, including phosphides and sulfides (Oyama & Lee, 2005).
  • Studies have also focused on the conformational equilibrium in compounds like 4-methylpiperidine, contributing to our understanding of their behavior in chemical reactions (Booth & Everett, 1979).

Safety and Hazards

4,4-Difluoro-1-methylpiperidine is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity following single exposure (Category 3, respiratory system) . The flash point is 21.1 °C .

properties

IUPAC Name

4,4-difluoro-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-9-4-2-6(7,8)3-5-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHMKODCPPOLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633584
Record name 4,4-Difluoro-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-methylpiperidine

CAS RN

1186194-60-4
Record name 4,4-Difluoro-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1186194-60-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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